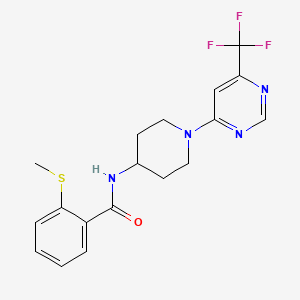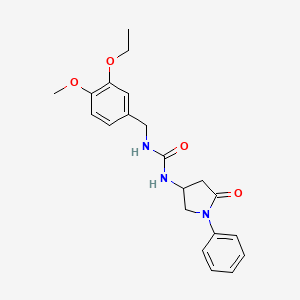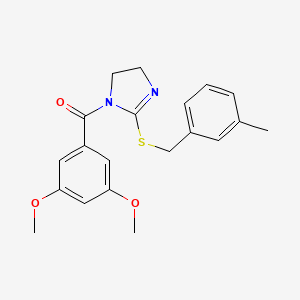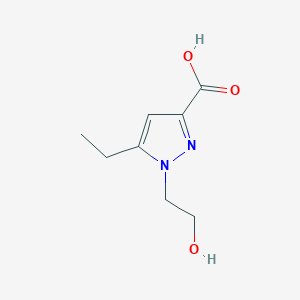
5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H12N2O3 and a molecular weight of 184.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes an ethyl group attached to a pyrazole ring, which is further substituted with a 2-hydroxyethyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of approximately 384.6°C at 760 mmHg, a predicted density of approximately 1.3 g/cm3, and a predicted refractive index of n20D 1.58 .Scientific Research Applications
Synthesis of Pyrazole Derivatives
5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid and related compounds serve as key intermediates in the synthesis of a wide range of pyrazole derivatives. These compounds are used in the preparation of condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones through cross-coupling reactions and cyclization processes. Such reactions are crucial for developing new chemical entities with potential applications in pharmaceuticals, agrochemicals, and material science (Arbačiauskienė et al., 2011).
Metal Coordination Polymers
The synthesis of metal coordination polymers utilizing derivatives of 5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid has been explored. These coordination polymers have shown diverse structural motifs and potential applications in areas such as luminescence, catalysis, and molecular recognition. Notably, the construction of chiral coordination polymers and their properties have been studied, highlighting the versatility of pyrazole carboxylic acids in designing functional materials (Cheng et al., 2017).
Development of Antiglaucoma Agents
Research into pyrazole carboxylic acid derivatives has extended to the synthesis of compounds with potential antiglaucoma activity. Specifically, the synthesis of pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide has been investigated, showcasing the therapeutic potential of pyrazole-based compounds in the treatment of glaucoma (Kasımoğulları et al., 2010).
Corrosion Inhibition
Pyrazole derivatives, including those derived from 5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid, have been studied for their potential as corrosion inhibitors for steel in acidic environments. These studies reveal the compounds' efficacy in reducing the corrosion rate, which could be significant for industrial applications where material durability is critical (Herrag et al., 2007).
Electrochemiluminescence (ECL)
Transition metal complexes with ligands derived from pyrazolecarboxylic acids have been synthesized and shown to exhibit intense electrochemiluminescence (ECL). This property is particularly interesting for the development of ECL-based sensors and devices, highlighting another facet of the applications of pyrazole derivatives in scientific research (Feng et al., 2016).
properties
IUPAC Name |
5-ethyl-1-(2-hydroxyethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-2-6-5-7(8(12)13)9-10(6)3-4-11/h5,11H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHLADHNNJXREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


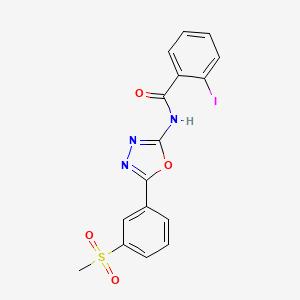

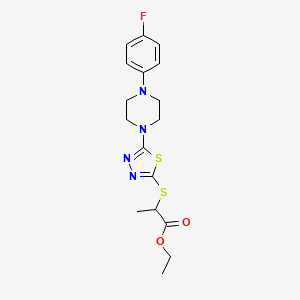
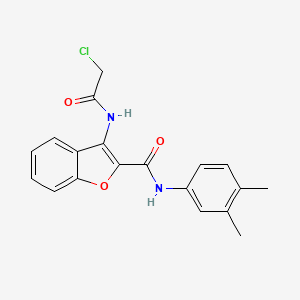
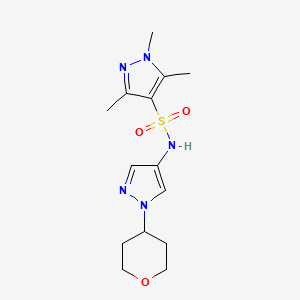
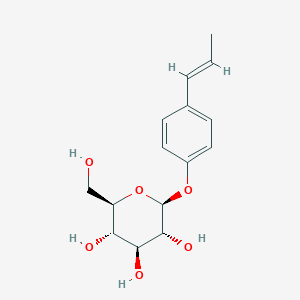
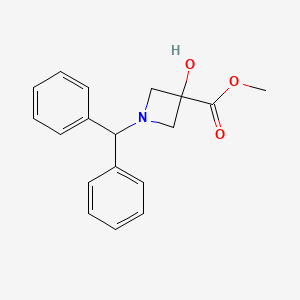
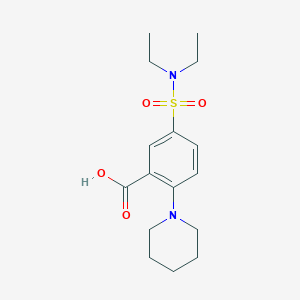
![4-(1,3-benzodioxol-5-yl)-2-[(2-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2913355.png)

